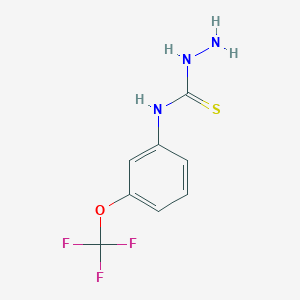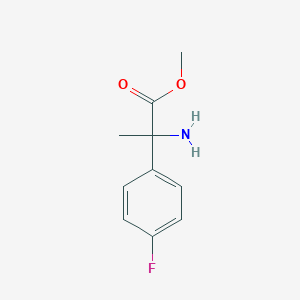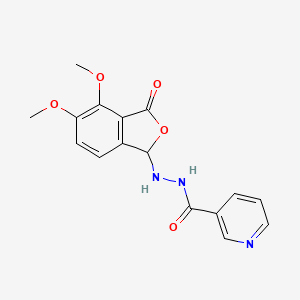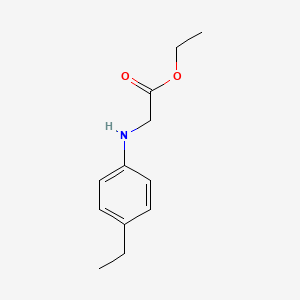
1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-5-(trifluorometil)-1,2-dihidropiridina-2-tiona es un compuesto heterocíclico caracterizado por la presencia de un grupo trifluorometil y una unidad tione
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-Metil-5-(trifluorometil)-1,2-dihidropiridina-2-tiona normalmente implica la reacción de precursores adecuados en condiciones controladas. Un método común involucra la reacción de 4-etoxi-1,1,1-trifluoro-3-buten-2-ona con clorhidrato de metilhidrazina . La reacción se lleva a cabo en un solvente como metanol bajo condiciones de reflujo para producir el producto deseado.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo y técnicas de procesamiento continuo puede mejorar la eficiencia y el rendimiento de la síntesis . Además, la separación y purificación del producto se optimizan utilizando técnicas como la destilación y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Metil-5-(trifluorometil)-1,2-dihidropiridina-2-tiona se somete a diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfones.
Reducción: Las reacciones de reducción pueden convertir el grupo tione en un tiol u otras formas reducidas.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfones, tioles y varios derivados sustituidos .
Aplicaciones Científicas De Investigación
1-Metil-5-(trifluorometil)-1,2-dihidropiridina-2-tiona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su uso en el desarrollo de fármacos, particularmente para atacar enzimas o receptores específicos.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-5-(trifluorometil)-1,2-dihidropiridina-2-tiona implica su interacción con objetivos moleculares específicos. El grupo trifluorometil aumenta la lipofilia del compuesto, lo que le permite penetrar las membranas biológicas de manera más efectiva. La unidad tione puede interactuar con enzimas que contienen tiol, potencialmente inhibiendo su actividad. Además, el compuesto puede modular diversas vías de señalización, contribuyendo a sus efectos biológicos .
Compuestos similares:
- 1-Metil-3-(trifluorometil)-1H-pirazol
- 1-Metil-5-(trifluorometil)-1H-pirazol
- Ácido 5-(1-metil-5-(trifluorometil)-1H-pirazol-3-il)tiofeno-2-carboxílico
Comparación: En comparación con estos compuestos similares, 1-Metil-5-(trifluorometil)-1,2-dihidropiridina-2-tiona es único debido a la presencia del anillo dihidropiridina y el grupo tione. Estas características estructurales confieren una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Comparación Con Compuestos Similares
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione is unique due to the presence of the dihydropyridine ring and the thione group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6F3NS |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H6F3NS/c1-11-4-5(7(8,9)10)2-3-6(11)12/h2-4H,1H3 |
Clave InChI |
LVPVTZUMWSHLJN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=CC1=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12122103.png)
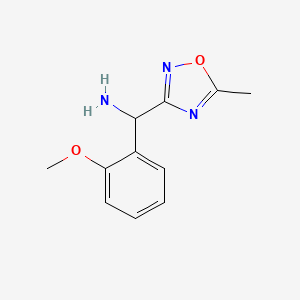
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)
![Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122110.png)
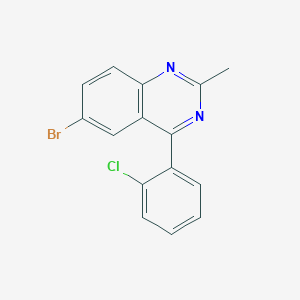
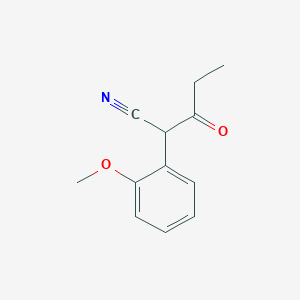
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)
